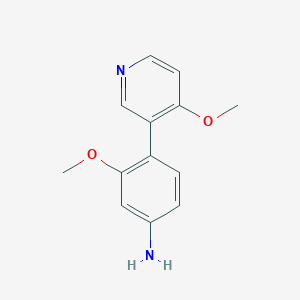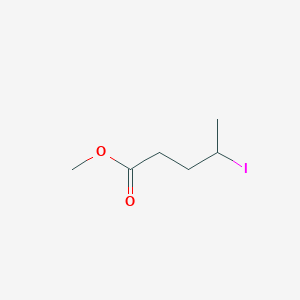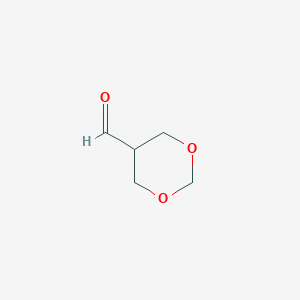
1,3-Dioxane-5-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxane-5-carboxaldehyde is an organic compound with the molecular formula C7H12O3 It is a six-membered heterocyclic compound containing two oxygen atoms at the 1 and 3 positions and an aldehyde group at the 5 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dioxane-5-carboxaldehyde can be synthesized through various methods. One common approach involves the reaction of dihydroxyacetone dimer with trialkoxyalkanes in the presence of acetic acid as a catalyst . This method allows for the in situ generation of 1,3-dioxane-5-one derivatives, which can then be further reacted with aromatic aldehydes to produce the desired compound .
Industrial Production Methods
the optimization of reaction parameters and the use of activated carbon catalysts derived from corncob have been explored for the production of related compounds .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxane-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve mild temperatures and solvents like ethanol or water.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxane-5-carboxaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives have shown potential antimicrobial activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 1,3-dioxane-5-carboxaldehyde involves its reactivity at the aldehyde group. The compound can form various intermediates through nucleophilic addition reactions, leading to the formation of more complex structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxane: A six-membered heterocyclic compound with two oxygen atoms but without the aldehyde group.
1,3-Dithiane: Similar to 1,3-dioxane but with sulfur atoms replacing the oxygen atoms.
1,3-Oxathiane: Contains both oxygen and sulfur atoms in the ring structure.
Uniqueness
1,3-Dioxane-5-carboxaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Eigenschaften
CAS-Nummer |
1210226-48-4 |
|---|---|
Molekularformel |
C5H8O3 |
Molekulargewicht |
116.11 g/mol |
IUPAC-Name |
1,3-dioxane-5-carbaldehyde |
InChI |
InChI=1S/C5H8O3/c6-1-5-2-7-4-8-3-5/h1,5H,2-4H2 |
InChI-Schlüssel |
OFZDMIBBHVSHCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COCO1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




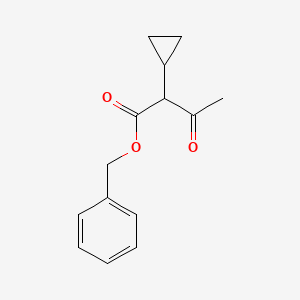
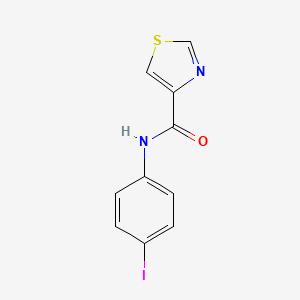
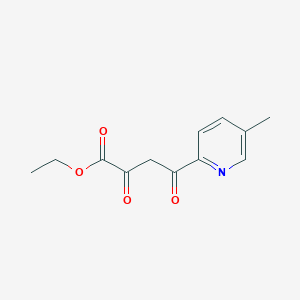
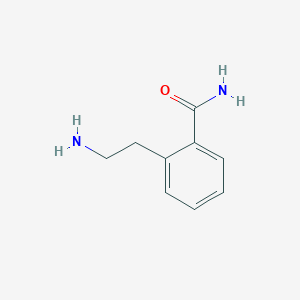

![[5-(3-Bromo-phenyl)-pyridazin-3-yl]-methyl-amine](/img/structure/B13878702.png)
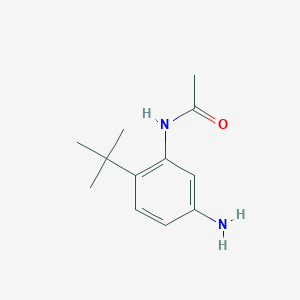
![7-Bromo-2-[(4-hydroxypiperidin-1-yl)methyl]-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B13878710.png)
